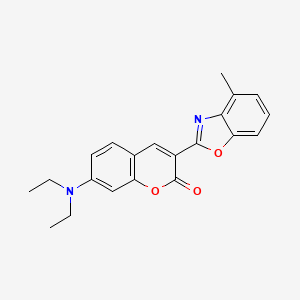
7-(Diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and fluorescence imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-benzoxazole with a suitable chromen-2-one derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in biological imaging to study cellular processes and structures.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties may result from the compound’s ability to absorb and emit light at specific wavelengths. In medicinal applications, the compound may interact with cellular proteins or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin derivatives: Similar in structure and often used in fluorescence applications.
Benzoxazole derivatives: Share the benzoxazole moiety and exhibit diverse biological activities.
Chromone derivatives: Structurally related and used in various scientific and industrial applications.
Uniqueness
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and interaction with biological targets, while the benzoxazole moiety contributes to its fluorescence characteristics.
Propiedades
Número CAS |
71838-87-4 |
|---|---|
Fórmula molecular |
C21H20N2O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
7-(diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)15-10-9-14-11-16(21(24)26-18(14)12-15)20-22-19-13(3)7-6-8-17(19)25-20/h6-12H,4-5H2,1-3H3 |
Clave InChI |
GBRZECSNJCRTSN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=CC=C4O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















